Compound Description: SR141716A, also known as rimonabant, is a potent and selective antagonist for the cannabinoid CB1 receptor. [, ] It has been widely used as a tool compound to investigate the role of CB1 receptors in various biological processes. [, , , , , , , , , , , , , , , , , , , , , , , , ] Studies have shown that SR141716A can antagonize the effects of cannabinoid agonists, such as CP55,940 and WIN55,212-2, in various in vitro and in vivo models. [, , , , , , , , , , , , , , , , , , , , , , , , ] SR141716A has been investigated for its potential therapeutic applications in treating obesity, smoking addiction, and other conditions. [, , ]
Relevance: SR141716A shares the core pyrazole-3-carboxamide structure with N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide. Both compounds feature a 2,4-dichlorophenyl substituent, although in SR141716A it is directly attached to the pyrazole ring while in the target compound it is connected via an oxymethylene linker. The presence of a halogenated phenyl ring at the 1-position and an amide sidechain at the 3-position are crucial for the CB1 antagonistic activity of SR141716A. [] This information could be relevant for understanding the structure-activity relationships of N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide and its potential interaction with cannabinoid receptors.
Compound Description: VCHSR is a biarylpyrazole analog of SR141716A designed to investigate the importance of hydrogen bonding at the C-3 substituent for CB1 receptor interaction. [] Unlike SR141716A, VCHSR lacks hydrogen-bonding capability at the C-3 position. [] Functional studies revealed that VCHSR acts as a neutral antagonist at the CB1 receptor, suggesting that the hydrogen-bonding interaction between the C-3 substituent and lysine 3.28 (K3.28) of the CB1 receptor is crucial for the inverse agonism observed with SR141716A. [, ]
Relevance: Comparing VCHSR to N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide highlights the importance of the C-3 carboxamide group for CB1 activity. While both compounds possess the 1-(2,4-dichlorophenyl)pyrazole scaffold, the presence of a cyclohexylethenyl group instead of a carboxamide at the C-3 position in VCHSR leads to a loss of inverse agonism and a switch to neutral antagonism. [] This comparison suggests that the C-3 carboxamide moiety in the target compound may be crucial for its potential interaction with the CB1 receptor, particularly with the K3.28 residue.
Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor, demonstrating nanomolar affinity for both rat and human CB1 receptors. [] This compound shows low affinity for CB2 receptors and displays no significant affinity for over 100 other targets investigated. [] SR147778 effectively antagonizes the effects of the cannabinoid agonist CP 55,940 in various in vitro and in vivo models. [] Additionally, SR147778 exhibits promising pharmacological properties, including oral activity, long duration of action, and the ability to reduce ethanol/sucrose consumption and food intake in animal models. []
Relevance: Both SR147778 and N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide belong to the diarylpyrazole class of CB1 antagonists and share several structural similarities. [] The most prominent similarity is the 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide core structure. They differ in their 5-aryl substituents (4-bromophenyl in SR147778 versus 2-chloro-3-pyridinyl in the target compound) and the presence of an oxymethylene linker in the target compound. The high potency and selectivity of SR147778 for the CB1 receptor highlight the potential of this structural class for developing novel cannabinoid receptor antagonists. The variations in the 5-aryl substituent and the presence of the linker in the target compound provide valuable insights into structure-activity relationships within this series and could guide further optimization efforts.
1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)
Compound Description: JHU75528 and JHU75575 are two novel ligands developed for imaging the cannabinoid CB1 receptor using positron emission tomography (PET). [] These compounds were designed to possess a higher binding affinity and lower lipophilicity than existing CB1 ligands, potentially leading to improved imaging properties. [] Both ligands demonstrate promising characteristics as potential PET radioligands for studying CB1 receptor distribution and function in the brain. []
Compound Description: SR144528 is a potent and selective antagonist of the cannabinoid CB2 receptor. [, , , ] It exhibits subnanomolar affinity for CB2 receptors and has been widely used to investigate the therapeutic potential of selective CB2 receptor modulation in various disease models. [, , , ] The amide functional group and aromatic stacking interactions in the transmembrane helix 5/6 region of CB2 are critical for SR144528's high affinity and efficacy. []
Relevance: While SR144528 targets the CB2 receptor, unlike N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide which potentially interacts with CB1, both compounds belong to the broader class of pyrazole-3-carboxamides. [, , ] This structural similarity highlights the versatility of the pyrazole-3-carboxamide scaffold for targeting different subtypes within the cannabinoid receptor family. The distinct structural features of SR144528, particularly the bicyclic fenchyl substituent on the amide nitrogen, offer valuable insights into the structure-activity relationships for achieving selectivity between CB1 and CB2 receptors. This information could be beneficial for understanding the potential selectivity profile of N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide and its interactions with cannabinoid receptors.
Compound Description: WIN55,212-2 is a potent and full agonist of the cannabinoid CB1 receptor, effectively activating G protein signaling pathways. [, , , , , , ] It has been extensively employed in research to elucidate the pharmacological effects of CB1 receptor activation. [, , , , , , ] Studies investigating chronic WIN55,212-2 administration have demonstrated tolerance development to its effects, highlighting its potential to induce cannabinoid receptor desensitization. [, ] These findings underscore the importance of understanding the consequences of prolonged CB1 receptor activation.
Relevance: While WIN55,212-2 acts as a CB1 receptor agonist, in contrast to the potential antagonist activity of N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide, studying its pharmacological profile provides valuable context for understanding the broader effects of CB1 receptor modulation. [, , , , , , ] Research on WIN55,212-2 helps define the potential therapeutic areas and side effects associated with CB1 receptor manipulation. This information can guide investigations into the potential therapeutic benefits and risks of novel CB1 ligands, including N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide.
Compound Description: CP55,940 is a potent synthetic cannabinoid agonist that exhibits high affinity for both CB1 and CB2 receptors, although it displays a higher selectivity for CB1. [, , , , , ] This compound has been instrumental in investigating the pharmacological effects associated with cannabinoid receptor activation. [, , , , , ]
Relevance: Comparing CP55,940 to N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide highlights the structural diversity among cannabinoid receptor ligands. [, , , , , ] While CP55,940 possesses a cyclohexylphenol core and acts as an agonist, the target compound features a pyrazole-3-carboxamide scaffold and might function as an antagonist. Despite these differences, both compounds influence CB1 receptor activity, showcasing the range of chemical structures capable of targeting this receptor. Understanding the structural determinants of agonism versus antagonism, as exemplified by CP55,940 and the target compound, respectively, is crucial for developing novel cannabinoid-based therapeutics.
Compound Description: SR141716 is a well-characterized cannabinoid type 1 (CB1) receptor antagonist, often employed as a radioligand in binding assays to assess the affinity of test compounds for the CB1 receptor. [] Its structural similarity to other CB1 antagonists, such as rimonabant (SR141716A), suggests it likely possesses similar pharmacological properties. []
Compound Description: This compound is an anthranilic diamide derivative containing a 1,2,4-oxadiazole ring. [] It exhibited 100% mortality against Plutella xylostella at 100 mg/L in bioassays. [] The structure was characterized by X-ray diffraction analysis. []
Relevance: While this compound and N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide have different core structures, they both belong to the broader category of anthranilic diamide analogs. [] These compounds exemplify the diverse structural modifications possible within this class while retaining potent insecticidal activities. The presence of different heterocycles, a 1,2,4-oxadiazole in this compound and a pyrazole in the target compound, highlights the flexibility in designing new analogs with potentially improved insecticidal profiles.
Compound Description: This compound is an anthranilic diamide analog containing a 1,2,4-oxadiazole ring. [] Its structure was determined by X-ray diffraction crystallography. [] It exhibited insecticidal activities against Plutella xylostella and Spodoptera exigua. []
Compound Description: This compound is an anthranilic diamide analog incorporating a 1,3,4-oxadiazole ring. [] It demonstrated notable insecticidal activity against Plutella xylostella (71.43% at 0.4 μg/mL) and moderate activity against Spodoptera exigua (33.33% at 1 μg/mL). []
Relevance: Although this compound possesses a different core structure than N-(2-chloro-3-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide, both belong to the class of anthranilic diamides and share a common 3-chloropyridin-2-yl substituent linked to the carboxamide nitrogen. [] This structural similarity highlights a potential shared pharmacophore contributing to their insecticidal activities. The variation in the heterocyclic core, a 1,3,4-oxadiazole in this compound versus a pyrazole in the target compound, provides insights into potential structure-activity relationships within this class. These findings suggest that modifications to the core heterocycle while retaining the 3-chloropyridin-2-yl carboxamide moiety could lead to compounds with altered insecticidal profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.